7-AZAINDOLE-5-BORONIC ACID PINACOL ESTER
Description
Significance of the 7-Azaindole (B17877) Core in Contemporary Synthetic Chemistry
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, framework is a heterocyclic aromatic structure that is considered a "privileged scaffold" in medicinal chemistry. google.comnih.gov Its structural resemblance to endogenous purines and indoles allows it to function as a bioisostere, effectively mimicking these crucial biological molecules and interacting with their respective receptors and enzymes. google.comnih.gov This mimicry has led to the incorporation of the 7-azaindole core into a multitude of biologically active compounds, including a number of approved drugs for cancer and other diseases. google.comnsf.gov
Strategic Importance of Organoboron Reagents, Specifically Pinacol (B44631) Esters, in Modern Organic Synthesis
Organoboron reagents, and in particular boronic acid pinacol esters, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. Their stability, low toxicity, and commercial availability have made them favored reagents in a wide array of chemical transformations. escholarship.org The most prominent application of boronic acid pinacol esters is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a robust and versatile method for linking aryl, heteroaryl, vinyl, and alkyl groups with high efficiency and functional group tolerance.
Pinacol esters are generally stable, crystalline solids that are less prone to dehydration and protodeboronation compared to their corresponding boronic acids. nih.gov This enhanced stability simplifies their purification and handling, making them ideal for multi-step syntheses and for use in complex molecule construction. The utility of boronic acid pinacol esters extends to their use in the late-stage functionalization of drug candidates, a critical step in optimizing the properties of potential pharmaceuticals. nih.gov
Positioning of 7-Azaindole-5-Boronic Acid Pinacol Ester as a Key Synthetic Intermediate in Heterocyclic Chemistry
This compound, with the chemical formula C₁₃H₁₇BN₂O₂, emerges as a highly valuable building block at the intersection of 7-azaindole chemistry and organoboron utility. sigmaaldrich.comthermofisher.com This compound is frequently used as a pharmaceutical intermediate, enabling the direct introduction of the 7-azaindole scaffold at the C5 position into a target molecule. thermofisher.comnih.gov Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it serves as the organoboron partner, reacting with a variety of aryl and heteroaryl halides or triflates to form more complex, substituted 7-azaindole derivatives.
The strategic placement of the boronic ester at the 5-position of the 7-azaindole core allows for the synthesis of a diverse range of compounds with potential therapeutic applications. For instance, this intermediate is crucial for accessing 5-substituted 7-azaindoles, which are core structures in various pharmaceutically important agents, including kinase inhibitors. google.comgoogle.com The synthesis of complex drug candidates often involves the coupling of this boronic ester with functionalized heterocyclic partners. A notable example, though with a different isomer, is the synthesis of the JAK kinase inhibitor Decernotinib, which utilizes a Suzuki coupling of a 7-azaindole boronate ester with a chloropyrimidine derivative. nih.gov This highlights the general strategy of using azaindole boronic esters as key precursors to complex, biologically active molecules.
Research has demonstrated the utility of this approach in creating libraries of novel compounds for drug discovery programs. For example, in the development of treatments for Human African Trypanosomiasis, a synthetic route involving the Suzuki coupling of a dihalo-azaindole with various aryl boronic acids or pinacol esters at the 5-position was employed to generate a series of 3,5-disubstituted 7-azaindoles. nih.gov This underscores the pivotal role of intermediates like this compound in the efficient construction of diverse molecular frameworks for biological screening.
Below is a table summarizing the properties of this compound:
| Property | Value |
| Chemical Formula | C₁₃H₁₇BN₂O₂ |
| Molecular Weight | 244.10 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 243-248 °C |
| CAS Number | 754214-56-7 |
| Primary Application | Pharmaceutical intermediate in Suzuki-Miyaura cross-coupling reactions |
The following table provides examples of Suzuki-Miyaura coupling reactions where a 7-azaindole boronic ester is used to synthesize more complex heterocyclic systems, illustrating the synthetic utility of this class of compounds.
| 7-Azaindole Boronic Ester Derivative | Coupling Partner | Product | Therapeutic Area/Target |
| 7-Azaindole-4-boronate ester | Chloropyrimidine derivative | Decernotinib | JAK Kinase Inhibitor |
| Dihalo-azaindole intermediate (reacts at C5) | (3-cyanophenyl)boronic acid | 5-(3-cyanophenyl)-substituted 7-azaindole | Antiprotozoal (Trypanosomiasis) |
| Dihalo-azaindole intermediate (reacts at C5) | Various aryl boronic esters | Library of 5-aryl-7-azaindoles | Drug Discovery |
Properties
CAS No. |
16-62-6 |
|---|---|
Molecular Formula |
C13H19BN2O3 |
Molecular Weight |
262.11256 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Azaindole 5 Boronic Acid Pinacol Ester
Direct C-H Borylation Strategies
Direct C-H borylation offers an atom-economical approach to installing a boronic ester group onto the 7-azaindole (B17877) scaffold, avoiding the need for pre-functionalized starting materials. Transition-metal catalysis is central to these methods.
Transition-Metal Catalyzed C-H Borylation Protocols
Transition-metal catalysts, particularly those based on iridium and rhodium, are instrumental in direct C-H borylation reactions. While the direct C5-borylation of the parent 7-azaindole is not widely documented, the principles are derived from studies on related heterocycles, most notably indoles. For indoles, iridium-catalyzed borylation often shows a preference for the C3 and C7 positions. However, recent research has focused on designing specialized ligands to steer the borylation to the C5 position. A 2024 study on indoles demonstrated that computational design of ligands incorporating noncovalent interactions can achieve high reactivity and selectivity for C5-borylation. nih.govconsensus.app These advanced catalyst systems typically employ an iridium precursor in combination with a sophisticated ligand designed to direct the catalyst to the desired C-H bond.
Table 1: Representative Conditions for Direct C-H Borylation of Indole (B1671886) Analogs Note: Data for direct C5 borylation of 7-azaindole is not explicitly available in the cited literature; these conditions are for the analogous indole system and highlight the catalyst systems being developed.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| [Ir(OMe)(cod)]₂ | Computationally Designed Biphenyl-Phenanthroline Ligand | Not specified | Not specified | High | nih.govresearchgate.net |
| [IrCl(cod)]₂ | None (Ligand-free) | n-hexane | 80 | 79 (for C3-borylation) | nih.gov |
Mechanistic Considerations and Regioselectivity in Direct Borylation of Azaindoles
The regioselectivity of C-H borylation on the 7-azaindole nucleus is a complex interplay of electronic and steric factors. In iridium-catalyzed reactions of heteroarenes, borylation typically occurs at positions distal to nitrogen atoms. researchgate.net This is attributed to the rapid N-H borylation, which creates a sterically hindered environment around the adjacent C-H bonds. researchgate.net For the 7-azaindole system, this would generally disfavor borylation at the C6 and C1 positions.
The inherent electronic properties of the 7-azaindole ring also play a crucial role. The five-membered pyrrole (B145914) ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine (B92270) ring. This often leads to functionalization at the C3 position. nih.gov Achieving selectivity for the C5 position on the pyridine ring requires overcoming these inherent electronic and steric preferences.
Recent advances in catalyst design aim to control regioselectivity through tailored ligand-substrate interactions. nih.govresearchgate.net For instance, ligands can be designed to engage in specific noncovalent interactions, such as dispersion forces, with the substrate, thereby directing the iridium catalyst to a specific C-H bond, like the one at C5. nih.gov The mechanism is thought to involve the formation of an iridium-boryl complex which then undergoes oxidative addition to a C-H bond, followed by reductive elimination to furnish the borylated product and regenerate the catalyst. The choice of ligand is paramount in dictating which C-H bond is activated.
Indirect Synthetic Routes via Pre-functionalized Azaindole Derivatives
Indirect routes, which rely on the functionalization of a pre-existing 7-azaindole derivative, are more established and widely reported for the synthesis of 7-Azaindole-5-boronic acid pinacol (B44631) ester.
Conversion from Halogenated 7-Azaindoles (e.g., 5-Bromo-7-azaindole)
The most common indirect approach involves the palladium-catalyzed Miyaura borylation of a 5-halo-7-azaindole, typically 5-bromo-7-azaindole (B68098). This reaction is a variation of the Suzuki-Miyaura cross-coupling, where a C-Br bond is converted to a C-B bond. The reaction employs a palladium catalyst, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a base. The choice of base is critical to prevent side reactions, with potassium acetate (B1210297) (KOAc) being commonly used. organic-chemistry.org
Table 2: Typical Conditions for Miyaura Borylation of 5-Bromo-7-azaindole
| Palladium Catalyst | Ligand | Boron Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(dppf) | dppf | B₂pin₂ | KOAc | DMSO | 80 | Not specified for this specific product, but used for analogous couplings | nih.gov |
| Pd(PPh₃)₄ | PPh₃ | B₂pin₂ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good (for analogous pyridines) | mdpi.com |
Directed Metalation and Subsequent Boronylation Approaches (e.g., via 5-lithio derivative)
Directed ortho-metalation (DoM) provides another powerful strategy for the regioselective functionalization of the 7-azaindole ring. This method involves the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent, directed by a functional group on the molecule. For 7-azaindole, the nitrogen of the pyrrole ring can be protected with a directing group, which then facilitates lithiation at an adjacent position. However, to achieve C5-lithiation, a more elaborate strategy is often required. A patented method describes the installation of a boronic acid/ester functionality at the C5 position via a 5-lithio derivative, which is then quenched with a boron electrophile like triisopropyl borate (B1201080) or isopropoxy-pinacolborane. nih.gov
Table 3: Synthesis via Directed Metalation and Borylation
| Starting Material | Lithiation Agent | Boron Reagent | Solvent | Temperature (°C) | Product | Reference |
| Protected 7-azaindole | n-BuLi | B(OR)₃ or Isopropoxy-pinacolborane | THF | -78 to RT | 5-Borylated 7-azaindole | nih.gov |
Multi-Step Synthesis from Diverse Azaindole Precursors (e.g., 2-fluoropyridines)
The 7-azaindole core itself can be constructed from simpler pyridine precursors, which can be advantageous if appropriately substituted starting materials are readily available. One such approach begins with a substituted 2-fluoropyridine (B1216828). researchgate.netalfa-chemistry.com For instance, a 2-fluoro-3-methylpyridine (B30981) derivative can undergo a domino reaction with an aldehyde in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) to construct the 7-azaindole ring system. researchgate.netalfa-chemistry.com To obtain the desired 5-boronic acid pinacol ester, this strategy would require a 2-fluoropyridine precursor already bearing a bromine or other suitable functional group at the position corresponding to the eventual C5 of the azaindole, which would then be converted to the boronic ester in a subsequent step, for example via a Miyaura borylation as described in section 2.2.1.
Optimization of Reaction Conditions and Scalability Assessments in 7-Azaindole-5-Boronic Acid Pinacol Ester Synthesis
The efficient synthesis of this compound is crucial for its application in medicinal chemistry and materials science. Optimization of reaction conditions is a critical step to ensure high yields, purity, and cost-effectiveness. This section delves into the detailed research findings concerning the optimization of synthetic routes and the subsequent assessment of their scalability.
The primary method for synthesizing aryl boronic esters, including the 7-azaindole derivative, is the Palladium-catalyzed Miyaura borylation reaction. This reaction typically involves the coupling of a halo-azaindole with a diboron reagent. Another approach is the direct C-H borylation of the azaindole core. The success of these methods hinges on the careful selection and optimization of several key parameters.
Detailed Research Findings
Research into the synthesis of related 7-azaindole structures provides significant insight into the optimization of conditions applicable to this compound. The choice of catalyst, ligand, base, and solvent system is paramount to achieving high conversion and yield.
For instance, in Suzuki coupling reactions involving the 7-azaindole core, palladium catalysts are frequently employed. One study on the synthesis of 3,5-disubstituted-7-azaindoles utilized a combination of PdCl₂(dppf)·CH₂Cl₂ as the catalyst and K₂CO₃ as the base. nih.gov The reaction was conducted in a 3:1 dioxane:water solvent mixture at 85 °C, achieving a high yield of 93% after 4 hours. nih.gov This highlights a well-optimized system for coupling reactions on the 7-azaindole scaffold.
Further studies on the borylation of heteroaromatic compounds have demonstrated the significant impact of reaction temperature and the choice of initiator. In a metal-free approach for converting aryl amines to arylboronates, it was found that reactions involving heteroaromatic amines yielded only trace amounts of the desired product at room temperature. orgsyn.org However, by increasing the temperature to 80 °C and conducting the reaction in acetonitrile (B52724) (MeCN) without a radical initiator, the substrate scope was successfully expanded to include these challenging substrates. orgsyn.org
The following table summarizes various reaction conditions that have been successfully applied in the synthesis and functionalization of azaindole and indole boronic esters, providing a valuable reference for optimizing the synthesis of the title compound.
| Reaction Type | Starting Material | Catalyst / Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Suzuki Coupling | 5-Bromo-7-azaindole | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/Water (3:1) | 85 °C | 4 h | 93% | nih.gov |
| Sandmeyer Borylation | Heteroaromatic Amine | B₂(pin)₂ | N/A | MeCN | 80 °C | N/A | Improved Scope | orgsyn.org |
| Miyaura Borylation | ortho-Substituted Phenylisocyanides | Pd₂(dba)₃ / AsPh₃ | Cs₂CO₃ | DMA | 60 °C | 30 min | Excellent | nih.gov |
Scalability Assessments
The transition from a laboratory-scale synthesis to a large-scale industrial production requires a thorough scalability assessment. This involves evaluating the cost and availability of starting materials, the safety of the reaction conditions, and the robustness of the process. A key precursor for the Miyaura borylation route to this compound is 5-bromo-7-azaindole.
A patented method for the preparation of 5-bromo-7-azaindole provides insights into a scalable process. google.com The method starts from the readily available 7-azaindole and proceeds through a bromination reaction under mild conditions. google.com The process utilizes common industrial solvents and reagents, and crucially, incorporates High-Performance Liquid Chromatography (HPLC) for in-process control, ensuring the reaction proceeds to completion and the product meets purity specifications. google.com The ability to reclaim and reuse unreacted starting material is another key feature of a scalable and cost-effective process. google.com
The table below outlines the conditions reported in the patent for the synthesis of a key intermediate, demonstrating the process's adaptability to larger scales.
| Starting Material Amount | Solvent | Temperature | Reaction Time | Monitoring | Product Purity | Reference |
|---|---|---|---|---|---|---|
| 4 Kg | Methanol / Water | 30 °C | 5 h | HPLC | >99% | google.com |
| 5 Kg | Ethanol / Water | Room Temp. | 24 h | HPLC | >99% | google.com |
| 6.5 Kg | Ethyl Acetate / Water | 30 °C | 72 h | HPLC | >99% | google.com |
Reactivity Profiles and Mechanistic Investigations of 7 Azaindole 5 Boronic Acid Pinacol Ester
Role of the Pinacol (B44631) Ester Protecting Group in Stability and Reactivity Modulation
The use of a protecting group is a fundamental strategy in organic synthesis, involving the temporary and reversible modification of a functional group to prevent it from reacting during subsequent synthetic steps. organic-chemistry.org In the context of boronic acids, the pinacol ester serves as a crucial protecting group, enhancing the compound's utility and stability. numberanalytics.comchem-station.com Boronic acids themselves can be prone to degradation under various reaction and purification conditions, including dehydration to form cyclic boroxine (B1236090) anhydrides, and instability in acidic or oxidative environments. chem-station.comdigitellinc.com
The conversion of the boronic acid to its pinacol ester derivative, such as in 7-azaindole-5-boronic acid pinacol ester, confers significant stability. chem-station.com This enhanced stability is largely attributed to the steric hindrance provided by the bulky pinacol group, which shields the boron atom from unwanted reactions like hydrolysis. chem-station.comdigitellinc.com This allows the compound to be handled more easily, purified via standard methods like column chromatography, and stored for longer periods. chem-station.com Despite this increased stability, the pinacol ester remains sufficiently reactive to participate directly in widely-used cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chem-station.com
Table 1: Properties of the Pinacol Ester Protecting Group
| Feature | Description | Impact on this compound |
|---|---|---|
| Stability | Increases stability against hydrolysis, oxidation, and boroxine formation. chem-station.comdigitellinc.com | Allows for easier handling, purification by column chromatography, and extended storage. chem-station.com |
| Reactivity | Less reactive than the free boronic acid, but reactive enough for direct use in cross-coupling reactions. chem-station.comresearchgate.net | Enables controlled participation in reactions like Suzuki-Miyaura coupling without requiring deprotection. chem-station.com |
| Steric Hindrance | The bulky pinacol group sterically shields the boron atom. chem-station.comnih.gov | Contributes to stability and can influence reaction rates by hindering the approach of reactants. nih.gov |
| Reversibility | Formation is reversible, especially in the presence of water. researchgate.net | Can lead to challenges in analysis by reversed-phase HPLC and potential for premature deprotection. researchgate.net |
Electronic and Steric Effects on the Intrinsic Reactivity of the C-B Bond in the 7-Azaindole (B17877) System
The reactivity of the carbon-boron (C-B) bond in this compound is governed by a combination of electronic and steric factors inherent to both the 7-azaindole core and the pinacol ester group. rsc.org
Spectroscopic and Computational Approaches to Elucidate Reaction Mechanisms Involving this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate details of reaction mechanisms. For derivatives of 7-azaindole, DFT calculations have been successfully employed to rationalize proposed reaction intermediates and their corresponding electronic transitions in catalytic cycles. nih.gov
In a study on the Chan-Lam N-arylation of 7-azaindole, DFT and Time-Dependent DFT (TD-DFT) calculations provided critical insights into the reaction mechanism. nih.gov Researchers were able to model the structures of proposed copper(II) reaction intermediates and authenticate their electronic properties. nih.gov These computational models helped to propose a suitable mechanism where a dimeric copper(II) complex acts as the catalyst. The calculations supported the generation of a transmetalated monomeric aryl-copper(II) species, which is then oxidized to a copper(III) intermediate that facilitates the crucial N-arylation step. nih.gov Such theoretical studies are vital for understanding transition states and reaction energetics that are often difficult or impossible to observe experimentally.
Experimental techniques provide the tangible evidence required to validate proposed reaction mechanisms. The unique coordination behavior of the 7-azaindole nucleus has been exploited to isolate and characterize key reaction intermediates. nih.gov
In a detailed mechanistic investigation of the Chan-Lam cross-coupling reaction for the N-arylation of 7-azaindole, a combination of spectroscopic methods was used to identify intermediates. nih.gov Key findings from this research include:
Single-Crystal X-ray Analysis: This technique provided definitive structural information for two dimeric copper(II)-7-azaindole complexes that form before the addition of the arylboronic acid. nih.gov
UV-vis Spectroscopy: The formation of a crucial aryl-copper(III) intermediate, generated from the oxidation of a copper(II) species, was authenticated using UV-visible spectroscopy. This provided evidence for the proposed Cu(II)/Cu(III)/Cu(I) catalytic cycle. nih.gov
Mass Spectrometry (HRMS): High-resolution mass spectrometry was used to confirm the regeneration of the copper(II) catalyst from a copper(I) species and to reaffirm the presence of a copper(I)-7-azaindole intermediate. nih.gov
These experimental observations, when combined, provide a coherent and evidence-based picture of the reaction pathway, confirming the roles of various species and intermediates throughout the catalytic process. nih.gov
Table 2: Spectroscopic and Computational Techniques in Mechanistic Analysis of 7-Azaindole Reactions
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Rationalized reaction intermediates and electronic transitions. | Supported the proposed Cu(II)/Cu(III)/Cu(I) catalytic cycle and the structure of intermediates. | nih.gov |
| Single-Crystal X-ray Analysis | Provided structural confirmation of intermediates. | Confirmed the structure of dimeric copper(II)-7-azaindole complexes. | nih.gov |
| UV-vis Spectroscopy | Authenticated the formation of transient species. | Provided evidence for a high-valent aryl-copper(III) intermediate. | nih.gov |
| Mass Spectrometry (HRMS) | Confirmed the identity of intermediates in the catalytic cycle. | Reaffirmed the involvement of copper(I)-7-azaindole species. | nih.gov |
Applications of 7 Azaindole 5 Boronic Acid Pinacol Ester in Carbon Carbon and Carbon Heteroatom Bond Formation
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern cross-coupling chemistry, and 7-azaindole-5-boronic acid pinacol (B44631) ester is an excellent substrate for these transformations. The Suzuki-Miyaura reaction is the most prominent, though other palladium-catalyzed couplings are also relevant.
The Suzuki-Miyaura coupling is one of the most widely practiced methods for C-C bond formation, valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. acs.orgnih.gov 7-Azaindole-5-boronic acid pinacol ester serves as a key coupling partner in these reactions, enabling the introduction of the 7-azaindole (B17877) moiety onto various molecular scaffolds.
The Suzuki-Miyaura reaction exhibits a broad substrate scope, and the use of this compound allows for the synthesis of a diverse range of biaryl and vinyl-substituted azaindoles.
Aryl-Aryl Couplings: this compound readily couples with a wide variety of aryl and heteroaryl halides (chlorides, bromides, and iodides) or triflates. organic-chemistry.orgresearchgate.net This enables the synthesis of complex biaryl systems where one of the aromatic rings is the 7-azaindole core. The reaction tolerates a wide array of functional groups on the coupling partner, which is crucial for late-stage functionalization in drug discovery programs. nih.gov The reactivity is influenced by the electronic properties of the coupling partners; for instance, electron-rich boronic acids often show higher reactivity than electron-poor ones. nih.gov
Aryl-Alkenyl Couplings: The coupling of this compound with alkenyl halides or triflates provides an efficient route to 5-vinyl-7-azaindoles. nih.govnih.gov These reactions are often sensitive to the catalyst and conditions used, particularly concerning the retention of the alkene's stereochemistry. organic-chemistry.org For example, the cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides has been shown to proceed with high selectivity. nih.gov Microwave irradiation has been employed to expedite these vinylation reactions, significantly reducing reaction times. nih.gov
The table below illustrates the scope of coupling partners for this compound in Suzuki-Miyaura reactions.
| Coupling Partner Class | Example Substrates | Product Type |
| Aryl Halides | Bromo-benzene, 2-Chloropyridine, 4-Iodoanisole | 5-Aryl-7-azaindoles |
| Heteroaryl Halides | 2-Bromothiophene, 3-Chlorofuran, 5-Iodopyrimidine | 5-(Heteroaryl)-7-azaindoles |
| Aryl Triflates | Phenyl triflate, Naphthyl triflate | 5-Aryl-7-azaindoles |
| Alkenyl Halides | Vinyl bromide, (E)-β-Bromostyrene | 5-Alkenyl-7-azaindoles |
| Alkenyl Triflates | Cyclohexenyl triflate | 5-(Cycloalkenyl)-7-azaindoles |
The success of the Suzuki-Miyaura coupling of this compound heavily relies on the choice of the palladium catalyst and its associated ligands. The ligand plays a critical role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's efficiency and selectivity. organic-chemistry.orgresearchgate.net
Common Catalyst Systems: A variety of palladium precatalysts and ligands are effective. Palladium(II) sources like PdCl₂(PPh₃)₂, Pd(dppf)Cl₂, and air-stable complexes such as PdCl₂{PR₂(Ph-R')}₂ are commonly used. organic-chemistry.orgnih.gov Buchwald-type biaryl phosphine (B1218219) ligands, such as SPhos, are known to confer high activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chloride substrates. researchgate.net
Ligand Effects: The electronic and steric properties of the phosphine ligand are crucial.
Electron-rich ligands generally enhance the rate of oxidative addition, which is often the rate-limiting step, especially with less reactive aryl chlorides. organic-chemistry.org
Sterically bulky ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active catalysts. researchgate.net They also facilitate the reductive elimination step.
The choice of ligand can also dictate stereochemical outcomes, for instance, in couplings with Z-alkenyl halides, where ligands like Pd(P(o-Tol)₃)₂ can minimize Z-to-E isomerization. organic-chemistry.org
For heteroaryl substrates like 7-azaindole, the nitrogen atom can coordinate to the palladium center and inhibit catalysis. acs.orgorganic-chemistry.org Specially designed ligands can mitigate this issue and achieve high yields.
The following table summarizes common catalyst systems and their applications.
| Catalyst / Ligand | Coupling Partners | Key Features |
| Pd(dppf)Cl₂ | Hetero(aryl) boronic acids and esters | Tolerates water and oxygen to some extent; effective for heteroatom-rich molecules. nih.gov |
| SPhos | Aryl/heteroaryl halides and boronic acids | High activity, allows for low catalyst loading and room temperature reactions with aryl chlorides. researchgate.net |
| Pd(P(o-Tol)₃)₂ | Z-alkenyl halides and boronic acids | Promotes retention of Z-olefin geometry. organic-chemistry.org |
| PdCl₂{PR₂(Ph-R')}₂ | Heteroatom-substituted heteroaryl chlorides | Air-stable precatalysts, effective for challenging substrates prone to catalyst deactivation. organic-chemistry.org |
Despite the robustness of the Suzuki-Miyaura coupling, several challenges can arise, particularly with heterocyclic boronic esters like the 7-azaindole derivative.
Protodeboronation: This is a major side reaction where the C-B bond is cleaved by a proton source (like water or alcohol) before cross-coupling can occur. Electron-rich heterocyclic boronic acids and esters are particularly susceptible to this process. nih.gov
Homocoupling: The coupling of two boronic ester molecules can occur, leading to the formation of a symmetrical biaryl byproduct.
Decomposition: Boronic acids and their esters can degrade over time or under the reaction conditions, especially under strongly alkaline conditions. numberanalytics.comorganic-chemistry.org
Several strategies have been developed to mitigate these issues:
| Challenge | Strategy | Description |
| Protodeboronation | Anhydrous Conditions: Using anhydrous solvents and bases can minimize the presence of proton sources. nih.gov | |
| Choice of Base: Using milder bases (e.g., K₃PO₄, K₂CO₃) or fluoride (B91410) ions can sometimes suppress protodeboronation compared to stronger hydroxide (B78521) bases. nih.gov | ||
| Optimized Reaction Time: Shorter reaction times, often achievable with highly active catalysts or microwave heating, reduce the substrate's exposure to conditions that promote decomposition. nih.gov | ||
| Boronic Ester Instability | Use of Stable Ester Derivatives: While pinacol esters are common, other esters like 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have shown enhanced stability on silica (B1680970) gel and under alkaline conditions. organic-chemistry.org | |
| Careful Handling and Storage: Proper storage of the boronic ester reagent is crucial to prevent degradation before use. numberanalytics.com |
While the Suzuki-Miyaura reaction is the most prevalent C-C bond-forming reaction for this compound, the boronate functionality can, in principle, participate in other palladium-catalyzed transformations. However, direct reports on Stille or Negishi couplings using azaindole boronates are less common, as these reactions typically employ organotin and organozinc reagents, respectively.
Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. While not a direct application of the boronic ester, insights from Suzuki couplings regarding ligand effects can sometimes be extended to Stille reactions. organic-chemistry.org A more relevant transformation would be the Stille coupling of a halo-azaindole with an organostannane.
Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide. It is known for its high functional group tolerance. nih.gov A Negishi-type strategy for functionalizing the azaindole core would typically involve preparing an organozinc derivative of azaindole or coupling a halo-azaindole with an organozinc reagent. The direct use of a boronic ester in a Negishi protocol is not standard.
Sonogashira Coupling: This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a key method for C-C bond formation. mdpi.com For azaindole synthesis and functionalization, this typically involves coupling a halo-aminopyridine with an alkyne, followed by cyclization, rather than using a pre-formed azaindole boronate. mdpi.com
Suzuki-Miyaura Coupling with this compound
Copper-Catalyzed Cross-Coupling Reactions
Copper catalysis offers a cost-effective and powerful alternative to palladium for certain cross-coupling reactions. This compound can participate in copper-catalyzed reactions to form C-N and C-S bonds, which are highly valuable transformations in organic synthesis.
C-N Bond Formation (Chan-Lam Coupling): The Chan-Lam coupling enables the formation of a carbon-nitrogen bond between an amine and a boronic acid. Copper-catalyzed N-arylation of various nitrogen-containing compounds with aryl boronic acids is a well-established process. acs.org Efficient methods for the N-alkynylation of 7-azaindoles have been developed using a CuI/DMAP catalytic system, highlighting copper's utility in functionalizing the azaindole nitrogen. researchgate.net
C-S Bond Formation: Copper catalysts, such as CuI, can facilitate the direct coupling of aryl boronic acids with arylsulfonyl chlorides to produce diaryl thioethers. researchgate.net This provides a route to sulfur-containing azaindole derivatives.
Other Couplings: Copper catalysis has also been employed for stereospecific cross-couplings of alkylboronic esters with various electrophiles and for the coupling of boronic esters with epoxides. nih.govrsc.orgnih.gov These methodologies could potentially be adapted for the functionalization of the 7-azaindole system.
The table below provides examples of copper-catalyzed reactions relevant to azaindole boronic esters.
| Reaction Type | Coupling Partners | Catalyst System | Product |
| N-Alkynylation | 7-Azaindole, Terminal Alkyne | CuI / DMAP | N-Alkynylated 7-azaindole researchgate.net |
| N-Arylation (Chan-Lam) | Amine, Aryl Boronic Acid | Cu(II) complexes | N-Aryl Amine acs.org |
| C-S Coupling | Aryl Boronic Acid, Arylsulfonyl Chloride | CuI / 1,10-phenanthroline | Diaryl Thioether researchgate.net |
| Epoxide Opening | gem-Diborylmethane, Epoxide | Copper(I) | γ-Hydroxyl Boronic Ester rsc.org |
Chan-Lam Coupling: N-Arylation of 7-Azaindoles with Boronic Acids/Esters
The Chan-Lam coupling reaction is a powerful copper-catalyzed method for forming carbon-nitrogen bonds between N-H containing compounds and organoboron reagents. This reaction is particularly valuable for the N-arylation of heterocyclic systems like 7-azaindole. Research has demonstrated the successful N-arylation of the 7-azaindole scaffold using various arylboronic acids under Chan-Lam conditions. researchgate.net
In a typical procedure, the 7-azaindole is reacted with an arylboronic acid in the presence of a copper(II) salt, a base, and an appropriate solvent. The reaction generally proceeds at room temperature and is tolerant of air, making it operationally simple. researchgate.net The pyrrole (B145914) N-H of the 7-azaindole is the site of arylation, a result of its greater nucleophilicity compared to the pyridine (B92270) nitrogen (N7).
A study investigating the scope of this transformation utilized a copper(II) acetate (B1210297) and 1,8-diazabicycloundec-7-ene (DBU) catalytic system. The reaction of 7-azaindole with phenylboronic acid under these conditions provided the N-arylated product in good yield. researchgate.net This highlights the utility of the Chan-Lam reaction for directly modifying the 7-azaindole core, providing access to a diverse range of N-aryl-7-azaindole derivatives.
Table 1: Example of Chan-Lam N-Arylation of 7-Azaindole
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Time (h) | Product |
|---|
Data sourced from a study on the N-arylation of 7-azaindole. researchgate.net
Role of Catalytic Systems, Ligand Design, and Additives in Copper-Mediated Reactions
The efficiency and outcome of copper-mediated cross-coupling reactions, including the Chan-Lam amination, are highly dependent on the choice of the catalytic system, which encompasses the copper source, ligands, and additives.
Catalytic Systems: The most common copper sources are copper(I) and copper(II) salts, such as CuI, Cu(OAc)₂, and copper triflate. For the N-arylation of 7-azaindole, a system comprising Cu(OAc)₂ as the catalyst and DBU as a base has been proven effective. researchgate.net Mechanistic studies involving spectroscopic and X-ray analysis have identified dimeric copper(II)-7-azaindole complexes as key intermediates in this specific catalytic cycle. researchgate.net
Ligand Design: While some Chan-Lam reactions proceed without a specific ligand, the addition of a ligand can significantly enhance reaction rates, yields, and substrate scope. Pyridine is a commonly used ligand in copper catalysis. acs.org However, a significant challenge arises when using boronic acid pinacol esters (BPin) as coupling partners. The pinacol byproduct generated during the reaction can form stable complexes with Cu(II) species, effectively sequestering the catalyst and inhibiting the reaction. organic-chemistry.org Ligand design strategies aim to create complexes that are less susceptible to such inhibition or that promote the desired catalytic turnover.
Additives: To counteract the inhibitory effects observed with pinacol esters, the use of additives has been explored. Boric acid (B(OH)₃) has been identified as a highly effective additive. organic-chemistry.org It is proposed to work by sequestering the pinacol byproduct, preventing the formation of the inhibitory copper-pinacol complexes. This approach not only improves reaction efficiency but also enables the successful coupling of challenging substrates like aryl amines with arylboronic acid pinacol esters under non-basic conditions. organic-chemistry.orgnih.gov The development of such additives represents a significant advance, broadening the applicability of BPin reagents in Chan-Lam couplings. organic-chemistry.org
Table 2: Components of Copper-Mediated Catalytic Systems
| Component | Role/Example | Rationale/Challenge |
|---|---|---|
| Copper Source | Cu(OAc)₂, CuI | Pre-catalyst that enters the catalytic cycle. |
| Base | DBU, Cs₂CO₃ | Promotes deprotonation of the N-H group. |
| Ligand | Pyridine, Biarylphosphines | Modulates catalyst reactivity and stability. beilstein-journals.org |
| Additive | Boric Acid (B(OH)₃) | Sequesters pinacol byproduct to prevent catalyst inhibition. organic-chemistry.org |
| Solvent | DCM, MeCN/EtOH | Solubilizes reagents and influences reaction kinetics. researchgate.netnih.gov |
Regioselectivity and Chemoselectivity Control in Cross-Coupling Transformations Utilizing this compound
The this compound molecule possesses multiple reactive sites, presenting a significant challenge in controlling selectivity during cross-coupling reactions. The primary sites for reaction are the N1-H of the pyrrole ring, the N7 of the pyridine ring, and the C5-boronic ester group.
Regioselectivity: This refers to the control over which nitrogen atom undergoes arylation. The 7-azaindole nucleus has two nitrogen atoms: the pyrrolic N1 and the pyridinic N7. The N1-H is more nucleophilic and is the typical site for N-arylation in copper-catalyzed Chan-Lam reactions. researchgate.net In contrast, the more basic N7 pyridine nitrogen can act as a coordinating site for transition metals, which is a key step in directing C-H activation at adjacent positions under certain catalytic systems, such as those employing rhodium. mdpi.comnih.gov Therefore, regioselectivity between N1 and N7 is primarily controlled by the choice of metal catalyst and reaction type. For Chan-Lam N-arylation, the reaction demonstrates high regioselectivity for the N1 position.
Chemoselectivity: This involves discriminating between different types of bond formation, primarily C-N coupling at the N1-H versus C-C coupling at the C5-boronic ester. The control of chemoselectivity is fundamentally dictated by the choice of the metal catalyst.
For C-N Bond Formation (Chan-Lam Coupling): Copper catalysts are the standard choice. Under typical Chan-Lam conditions (e.g., Cu(OAc)₂, base), the reaction proceeds chemoselectively at the N1-H position, leaving the C5-boronic ester group intact. researchgate.netorganic-chemistry.org This allows for the synthesis of N-aryl-7-azaindole-5-boronic acid pinacol esters, which can be used in subsequent reactions.
For C-C Bond Formation (Suzuki-Miyaura Coupling): Palladium catalysts are overwhelmingly favored. In the presence of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos), the boronic ester at the C5 position will preferentially undergo Suzuki-Miyaura cross-coupling with an aryl halide. beilstein-journals.orgnih.gov In this case, the N1-H group typically requires protection to prevent competing side reactions, although some modern protocols have been developed for unprotected systems.
This stark difference in catalytic preference allows for a high degree of chemoselectivity. By selecting copper, a chemist can target the N-H bond, and by selecting palladium, the C-B bond can be selectively functionalized. This orthogonal reactivity makes this compound a powerful and versatile building block for the stepwise construction of complex, highly substituted 7-azaindole derivatives.
Advanced Synthetic Utility and Derivatization of the 7 Azaindole 5 Boronic Acid Pinacol Ester Scaffold
Late-Stage Functionalization Strategies Employing 7-Azaindole-5-Boronic Acid Pinacol (B44631) Ester as a Synthon
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex, biologically active molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues with improved pharmacological profiles. Boronic acid pinacol esters, including the 7-azaindole (B17877) derivative, are particularly well-suited for LSF due to their stability and predictable reactivity in cross-coupling reactions.
The Suzuki-Miyaura coupling is a cornerstone of LSF, and 7-azaindole-5-boronic acid pinacol ester is an excellent coupling partner for introducing the 7-azaindole moiety onto a drug scaffold containing a suitable halide or triflate. nih.gov This strategy has been successfully employed in the synthesis of kinase inhibitors and other therapeutic agents. nih.gov The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it ideal for use with structurally complex and sensitive molecules.
While specific, published examples of late-stage functionalization utilizing this compound on established drugs are not extensively documented in the provided search results, the general utility of arylboronic acid pinacol esters in this context is well-established. nih.gov The principle involves the coupling of the boronic ester with a halogenated or triflated drug molecule, often catalyzed by a palladium complex.
Table 1: Hypothetical Late-Stage Functionalization via Suzuki-Miyaura Coupling
| Drug Scaffold (with Halide/Triflate) | Coupling Partner | Catalyst System | Potential Therapeutic Target |
| Halogenated Kinase Inhibitor | This compound | Pd(PPh₃)₄ / Base | Protein Kinases |
| Aryl Halide-containing Antiviral | This compound | PdCl₂(dppf) / Base | Viral Enzymes |
| Triflated CNS Agent | This compound | Buchwald-Hartwig Palladacycle / Base | Neurological Receptors |
This table presents hypothetical examples based on the established utility of Suzuki-Miyaura couplings in late-stage functionalization.
Convergent Synthesis of Polysubstituted 7-Azaindoles for Scaffold Diversity Generation
Convergent synthesis offers a more efficient approach to complex molecules by assembling pre-functionalized fragments, as opposed to a linear, step-by-step modification of a core structure. This compound is a key component in convergent strategies for the synthesis of polysubstituted 7-azaindoles, which are of significant interest in medicinal chemistry.
A notable application is the one-pot, chemo-selective synthesis of C3,C6-diaryl 7-azaindoles. nih.gov This method starts with a 6-chloro-3-iodo-N-protected 7-azaindole. The more reactive C-I bond at the 3-position undergoes an initial Suzuki-Miyaura coupling with an arylboronic acid. Subsequently, a second, different arylboronic acid can be coupled at the C6-position in the same pot, catalyzed by a palladium system such as Pd₂(dba)₃/SPhos. nih.gov This approach allows for the rapid generation of a library of diaryl 7-azaindoles with diverse substitution patterns, which has been instrumental in developing inhibitors of HIV-1 integrase. nih.gov
Table 2: Convergent Synthesis of Diaryl 7-Azaindoles
| Starting Material | First Coupling Partner (at C3) | Second Coupling Partner (at C6) | Catalyst/Ligand | Resulting Scaffold |
| 6-chloro-3-iodo-N-protected 7-azaindole | Phenylboronic acid | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | 3-Phenyl-6-(4-methoxyphenyl)-7-azaindole |
| 6-chloro-3-iodo-N-protected 7-azaindole | Thiophene-3-boronic acid | Pyridine-4-boronic acid | Pd₂(dba)₃ / SPhos | 3-(Thiophen-3-yl)-6-(pyridin-4-yl)-7-azaindole |
| 6-chloro-3-iodo-N-protected 7-azaindole | 4-Fluorophenylboronic acid | 3-Chlorophenylboronic acid | Pd₂(dba)₃ / SPhos | 3-(4-Fluorophenyl)-6-(3-chlorophenyl)-7-azaindole |
Data in this table is representative of the synthetic strategy described by Cardoza et al. (2023) for the synthesis of C3,C6-diaryl 7-azaindoles. nih.gov
Cyclization and Annulation Reactions Involving this compound Derivatives
While the primary utility of this compound lies in cross-coupling reactions, the boronic acid functionality can also participate in cyclization and annulation reactions to construct fused ring systems. Although specific examples starting directly with this compound are not prevalent in the provided search results, the reactivity of arylboronic acid pinacol esters in such transformations is known and can be extrapolated.
For instance, intramolecular cyclization via C-H borylation is a known method for creating boron-containing polycyclic aromatic hydrocarbons. mdpi.com A potential synthetic route could involve the initial coupling of the this compound to a partner containing a suitably positioned leaving group or reactive site. A subsequent intramolecular reaction, such as a Heck or Buchwald-Hartwig type cyclization, could then be employed to form a new ring fused to the 7-azaindole core.
Another possibility involves the use of the boronic acid moiety as a linchpin in multi-component reactions that culminate in a cyclization event. For example, a reaction sequence could be envisioned where the 7-azaindole boronic ester participates in an initial coupling, and the resulting intermediate undergoes a subsequent intramolecular condensation or cyclization to yield a more complex heterocyclic system.
Application in the Construction of Complex Heterocyclic Architectures
The construction of complex, multi-ring heterocyclic architectures is a significant challenge in organic synthesis. This compound serves as a valuable starting point for building such intricate structures. Its ability to undergo regioselective functionalization allows for the stepwise assembly of fused and bridged heterocyclic systems.
One strategy involves using the 7-azaindole scaffold as a foundation and building additional rings onto it. For example, the synthesis of polycyclic hetero-fused 7-deazapurine heterocycles has been achieved through strategies that could be adapted to utilize the 5-boronic acid pinacol ester derivative. nih.gov Such a synthesis might involve an initial Suzuki-Miyaura coupling to introduce a pyrimidine (B1678525) moiety, followed by further functionalization and cyclization to form the final fused system. The resulting polycyclic structures have shown promise as fluorescent probes and cytotoxic agents. nih.gov
Furthermore, the this compound can be incorporated into tandem reaction sequences. For instance, a Diels-Alder reaction involving a diene-functionalized 7-azaindole, synthesized via the boronic ester, could lead to the formation of complex bridged ring systems. While direct examples are not provided in the search results, the principles of such transformations are well-established in organic chemistry. rsc.org
Emerging Research Directions and Methodological Innovations in 7 Azaindole 5 Boronic Acid Pinacol Ester Chemistry
Development of Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. For azaindole derivatives, this involves a shift away from hazardous reagents and solvents towards more environmentally benign alternatives. researchgate.netechemi.com Traditional syntheses often rely on multi-step procedures that can generate significant waste. organic-chemistry.org Current research focuses on developing sustainable functionalization strategies for the azaindole core, including metal-free C-H activation, photocatalysis, and the use of water as a reaction solvent. researchgate.net
Key green chemistry advancements applicable to the synthesis and use of 7-azaindole-5-boronic acid pinacol (B44631) ester include:
Catalyst Innovation : Research into more efficient and recyclable catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction where this boronic ester is predominantly used, is a primary goal. nih.gov This includes developing nonprecious metal catalysts to replace costly and toxic heavy metals. jst.go.jp
Solvent Selection : The use of "on-water" synthesis, where reactions are performed in aqueous media, has been shown to improve reactivity and regioselectivity for some azaindole syntheses, driven by the unique hydrogen-bonding properties of water. organic-chemistry.org This approach minimizes the reliance on volatile organic compounds (VOCs).
Atom Economy : Methods that improve atom economy, such as direct C-H borylation, are being explored to synthesize boronic esters more efficiently, reducing the number of synthetic steps and the formation of byproducts. nih.gov
Table 1: Comparison of Traditional vs. Green Synthesis Approaches
| Aspect | Traditional Approach | Emerging Green Alternative | Benefit |
|---|---|---|---|
| Solvents | Anhydrous organic solvents (e.g., DMF, Dioxane). google.comnih.gov | Water, ionic liquids. organic-chemistry.org | Reduced toxicity and environmental impact. |
| Catalysis | Homogeneous palladium catalysts. acs.org | Heterogeneous or nonprecious metal catalysts, organocatalysis, photocatalysis. researchgate.netjst.go.jp | Improved catalyst recyclability, lower cost, and reduced metal contamination. |
| Reaction Type | Multi-step sequences with protecting groups. nih.gov | Protecting-group-free synthesis, one-pot processes, C-H functionalization. nih.govorganic-chemistry.org | Increased efficiency, reduced waste, and lower process mass intensity (PMI). |
Integration into Automated Synthesis and Flow Chemistry Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery has propelled the integration of key building blocks like 7-azaindole-5-boronic acid pinacol ester into automated platforms. chemrxiv.orgsci-hub.se Automated synthesis offers significant advantages in terms of speed, reproducibility, and the ability to handle hazardous reagents safely. rsc.org
Flow chemistry, in particular, provides enhanced control over reaction parameters such as temperature and mixing, often leading to higher yields and purity. rsc.org Recent advancements have demonstrated the automated synthesis of boronic esters for applications in radiolabelling, highlighting the robustness of these precursors in automated protocols. nih.govresearchgate.netresearchgate.net A notable development is the creation of rapid automated iterative cross-coupling platforms that use stable boronate intermediates, like pinacol esters, to assemble complex small molecules with significantly reduced cycle times. chemrxiv.org These systems often employ a catch-and-release purification strategy, streamlining the entire process from reaction to isolation. chemrxiv.org The successful use of boronic ester precursors for automated radio-fluorination methods further underscores their compatibility with and importance in modern high-throughput synthesis. nih.govresearchgate.net
Table 2: Automated Synthesis Platforms Utilizing Boronic Esters
| Platform Type | Key Features | Relevance to this compound |
|---|---|---|
| Iterative Cross-Coupling | Uses stable boronate building blocks for sequential, automated Suzuki-Miyaura reactions. chemrxiv.org | Enables rapid, automated synthesis of diverse libraries of complex molecules using the azaindole ester as a key building block. chemrxiv.org |
| Flow Reactor | Continuous processing, precise control over reaction conditions, safe handling of hazardous intermediates. rsc.org | Allows for scalable and efficient production of the boronic ester itself or its downstream products. rsc.org |
| Automated Radiochemistry Synthesizer | Automates the multi-step process of radiolabelling, purification, and formulation. nih.govresearchgate.net | Facilitates the synthesis of 18F-labelled PET tracers derived from the azaindole boronic ester for diagnostic imaging. nih.gov |
Computational Design and Prediction of Novel Reactivity Modes for this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of organic molecules. mdpi.com For this compound, DFT studies can provide deep insights into its electronic structure, geometric parameters, and reactivity, which are crucial for optimizing existing reactions and designing new ones. umich.edu
Theoretical investigations can model the transition states of catalytic cycles, such as the transmetalation step in Suzuki-Miyaura coupling, helping to rationalize reaction outcomes and guide catalyst selection. nih.govresearchgate.net By calculating parameters like molecular orbital energies (HOMO/LUMO) and charge distributions, researchers can predict the molecule's susceptibility to electrophilic or nucleophilic attack, thereby envisioning novel reactivity modes beyond standard cross-coupling reactions. This predictive power accelerates the discovery of new synthetic methodologies and helps in troubleshooting unexpected reaction pathways. researchgate.net
Table 3: Applications of DFT in Analyzing Boronic Ester Reactivity
| Computational Analysis | Information Gained | Implication for Synthesis |
|---|---|---|
| Geometry Optimization | Provides the most stable 3D structure and key bond lengths/angles. | Helps understand steric hindrance and conformational preferences in reactions. |
| Vibrational Frequency Analysis | Confirms that the optimized structure is at a local energy minimum. | Validates the computational model and can be correlated with experimental IR/Raman spectra. mdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | Calculates the energy of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals. | Predicts the molecule's reactivity and potential for participation in various pericyclic or redox reactions. |
| Transition State Calculation | Models the energetic barrier of a reaction pathway. mdpi.com | Aids in understanding reaction mechanisms and designing more efficient catalysts or conditions. umich.edu |
Future Prospects in Enabling Complex Molecule Synthesis and Methodological Advancement
The unique electronic properties and versatile reactivity of this compound position it as a critical reagent for future advancements in organic synthesis. researchgate.netnih.gov Its role as a privileged scaffold in kinase inhibitors ensures continued interest from the medicinal chemistry community. nih.govjst.go.jpnih.gov
Future prospects are centered on several key areas:
Late-Stage Functionalization : The development of milder and more selective cross-coupling protocols will enable the introduction of the 7-azaindole (B17877) motif into already complex, drug-like molecules at a late stage of the synthesis. acs.org This strategy significantly shortens synthetic routes to novel analogues for biological testing.
Discovery of New Reactions : Computational predictions and experimental screening will likely uncover novel transformations for this building block beyond its current use in Suzuki coupling, potentially involving its unique electronic and Lewis acidic properties. mdpi.com
Integration of Technologies : The convergence of green chemistry principles, automated flow synthesis, and AI-driven reaction optimization will create highly efficient, sustainable, and on-demand manufacturing platforms for libraries of complex 7-azaindole derivatives. chemrxiv.org This synergy will accelerate the discovery of new therapeutic agents and functional materials. nih.govmdpi.com
Ultimately, the continued innovation in the chemistry of this compound will not only advance the synthesis of specific target molecules but also contribute to the broader toolkit of modern organic chemistry. researchgate.netacs.org
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 7-azaindole-5-boronic acid pinacol ester?
- Methodological Answer : The synthesis typically involves Miyaura borylation, where halogenated 7-azaindole derivatives undergo palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). For example, bromo- or iodo-7-azaindole precursors react with B₂pin₂ in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80–100°C . Intermediate purification via column chromatography (hexane:EtOAc) ensures removal of unreacted boronate reagents.
Q. How should this compound be stored to maintain its reactivity?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the boronic ester moiety. Moisture-sensitive boronic esters degrade rapidly; thus, use flame-dried glassware and molecular sieves (3Å) in reactions. Analogous compounds like 5-bromoindole-2-boronic acid pinacol ester are stored at –20°C .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with electron-deficient aryl halides?
- Methodological Answer :
- Catalyst System : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance oxidative addition to electron-deficient substrates .
- Solvent : DME/H₂O (4:1) or THF with K₂CO₃ improves solubility and stability.
- Temperature : Reactions at 60–80°C for 12–24 hours achieve >80% yield for aryl chlorides.
- Example : Coupling with 4-chloro-3-nitrobenzotrifluoride requires 5 mol% Pd catalyst and 2 equivalents of boronic ester .
Q. How can researchers address competing protodeboronation during reactions?
- Methodological Answer : Protodeboronation is minimized by:
- Ligand Stabilization : Bulky ligands (e.g., DavePhos) reduce undesired deborylation .
- Low-Temperature Reactions : Conduct couplings at 40–50°C.
- Additives : Include 1–5 mol% of Cu(I) salts (e.g., CuTC) to scavenge free boronic acids .
Q. What analytical techniques validate the purity and structure of this compound?
- Methodological Answer :
- NMR : ¹¹B NMR (~30 ppm confirms boronic ester), ¹H NMR (δ 1.2–1.3 ppm for pinacol methyl groups) .
- HPLC-MS : Reverse-phase C18 column (MeCN:H₂O gradient) detects impurities <0.5%.
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for Suzuki-Miyaura reactions?
- Methodological Answer : Contradictions arise from:
- Substrate Purity : Ensure halogenated partners are >98% pure (GC/HPLC).
- Catalyst Activity : Pre-activate Pd catalysts with ligands in situ.
- Oxygen Sensitivity : Degassed solvents and inert atmosphere prevent Pd oxidation .
Application-Oriented Questions
Q. What role does the azaindole moiety play in medicinal chemistry applications?
- Methodological Answer : The 7-azaindole core enhances pharmacokinetic properties by:
- H-Bonding : Nitrogen atoms interact with target proteins (e.g., kinase inhibitors).
- Metabolic Stability : Reduced CYP450 oxidation compared to indole derivatives.
- Example: Analogous 5-bromo-7-azaindole derivatives are intermediates in kinase inhibitor synthesis .
Troubleshooting Synthesis Challenges
Q. How to achieve high enantiomeric purity in derivatives of this boronic ester?
- Methodological Answer :
- Chiral Ligands : Use (R)-BINAP or Josiphos ligands in asymmetric Suzuki couplings.
- Dynamic Kinetic Resolution : Perform reactions at –20°C with chiral Pd catalysts.
- Protection Strategies : Boc-protected analogs (e.g., 1-Boc-indole-3-boronic ester) prevent racemization .
Key Takeaways for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
